5-Fluoro-2-(hexyloxy)benzaldehyde

Description

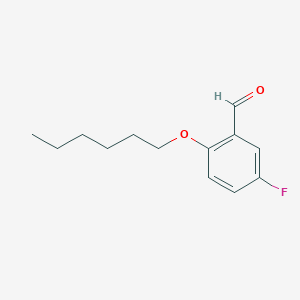

5-Fluoro-2-(hexyloxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a hexyloxy group at the 2-position and a fluorine atom at the 5-position of the benzaldehyde ring (Figure 1). This compound combines the electron-withdrawing nature of fluorine with the hydrophobic hexyloxy chain, making it valuable in organic synthesis, particularly in the preparation of porphyrins and heterocyclic compounds. () suggest that it could be synthesized via acid-catalyzed condensation of appropriate aldehydes with pyrroles or dipyrromethanes, followed by purification via chromatography.

The hexyloxy substituent enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy), influencing solubility and reactivity in cross-coupling or cyclization reactions. The fluorine atom at the 5-position likely induces electronic effects, such as deactivation of the aromatic ring, which may modulate regioselectivity in subsequent reactions.

Properties

IUPAC Name |

5-fluoro-2-hexoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9-10H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZLBDBRYXZGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Fluoro-2-(hexyloxy)benzaldehyde can be achieved through a multi-step process:

Starting Material: The synthesis begins with the commercially available 5-fluoro-2-nitrophenol.

Alkylation: The hydroxyl group of 5-fluoro-2-nitrophenol is alkylated with hexyl bromide in the presence of a base such as potassium carbonate to form 5-fluoro-2-(hexyloxy)nitrobenzene.

Reduction: The nitro group of 5-fluoro-2-(hexyloxy)nitrobenzene is then reduced to an amine using a reducing agent like iron powder and hydrochloric acid.

Formylation: Finally, the amine group is converted to an aldehyde via the Vilsmeier-Haack reaction, using a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride, yielding this compound.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Fluoro-2-(hexyloxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 5-fluoro-2-(hexyloxy)benzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 5-fluoro-2-(hexyloxy)benzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under basic conditions.

Major Products:

Oxidation: 5-Fluoro-2-(hexyloxy)benzoic acid.

Reduction: 5-Fluoro-2-(hexyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Building Block: 5-Fluoro-2-(hexyloxy)benzaldehyde serves as a valuable building block in organic synthesis for the preparation of more complex molecules.

Ligand Synthesis: It can be used in the synthesis of ligands for coordination chemistry and catalysis.

Biology and Medicine:

Pharmaceutical Intermediates: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways involving fluorinated aromatic compounds.

Biological Probes: It can be employed in the design of biological probes for imaging and diagnostic purposes.

Industry:

Material Science: this compound can be used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(hexyloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Molecular Targets and Pathways:

Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1. Comparative Data for this compound and Analogues

Substituent Effects on Physicochemical Properties

- Lipophilicity: The hexyloxy group in this compound significantly increases hydrophobicity compared to methoxy (C₈H₇FO₂) or methoxyethoxy (C₁₀H₁₁FO₃) derivatives. This property is critical for applications requiring lipid membrane penetration or compatibility with non-polar solvents.

- Boiling Points : Longer alkoxy chains (e.g., hexyloxy) elevate boiling points due to increased molecular weight and van der Waals interactions. For example, the hexyloxy derivative is estimated to boil at ~250–280°C, whereas the methoxy analogue boils at ~220°C.

- Solubility: Shorter or polar substituents (e.g., methoxyethoxy) enhance solubility in polar solvents like methanol. In contrast, the hexyloxy derivative is sparingly soluble in water but dissolves in dichloromethane or chloroform.

Electronic and Reactivity Profiles

- Fluorine Position: The 5-fluoro substituent deactivates the aromatic ring, directing electrophilic substitution to the 4-position (para to fluorine). This contrasts with non-fluorinated benzaldehydes, where substitution occurs at the ortho/para positions relative to the aldehyde.

- Aldehyde Reactivity : The electron-withdrawing fluorine atom slightly enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., in the synthesis of benzimidazoles, as in ).

- NMR Shifts : The Cβ-H protons in porphyrin derivatives () show upfield shifts (δ 8.9–9.3 ppm) due to shielding by meso-aryl groups, a trend likely applicable to hexyloxy derivatives in macrocyclic systems.

Research Findings and Limitations

- Synthetic Challenges : Low yields in porphyrin synthesis (15–20% for methoxy analogues) suggest that steric hindrance from the hexyloxy chain might further reduce efficiency unless optimized.

- Spectroscopic Characterization : ¹⁹F NMR data for fluorinated benzaldehydes (e.g., δ -115 ppm for 5-Fluoro-2-((phenylethynyl)phenyl)benzaldehyde in ) provide benchmarks for analyzing electronic environments in related compounds.

Biological Activity

5-Fluoro-2-(hexyloxy)benzaldehyde is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a hexyloxy group attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

The presence of the fluorine atom enhances the compound's lipophilicity and alters its interaction with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating their activity. This inhibition can lead to altered metabolic processes, potentially impacting cell proliferation and survival.

- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways. This binding can result in changes in gene expression and cellular responses, making it useful in therapeutic contexts.

Comparison with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methoxybenzaldehyde | Methoxy group | Moderate enzyme inhibition |

| 5-Fluoro-2-ethoxybenzaldehyde | Ethoxy group | Reduced binding affinity |

| 5-Fluoro-2-propoxybenzaldehyde | Propoxy group | Similar activity but less hydrophobicity |

The hexyloxy group imparts greater hydrophobicity compared to shorter alkoxy groups, which may enhance the compound's ability to penetrate biological membranes and interact with intracellular targets.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various cell lines. For instance:

- Anticancer Activity : In studies involving cancer cell lines, this compound has demonstrated the ability to inhibit cell growth through apoptosis induction. It affects pathways related to cell cycle regulation and apoptosis.

- Antiviral Potential : Preliminary data suggest that it may possess antiviral properties, particularly against hepatitis B virus (HBV). The compound's structural similarity to known antiviral agents indicates potential for further exploration in this area.

Case Studies

- Cell Line Assays : A study evaluated the effects of this compound on Jurkat T-cells, revealing that it significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

- Mechanistic Insights : Another investigation focused on its interaction with specific protein targets involved in cancer progression. The results indicated that the compound could disrupt protein-protein interactions critical for tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.